Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-8-7-9-5-4-6-10(11)12(9)16/h9-11H,4-8H2,1-3H3,(H,15,17)/t9-,10+,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWNUQUAWWCPQ-HBNTYKKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCCC1C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CCC[C@H]1C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate typically involves the reaction of a bicyclo[3.3.1]nonane derivative with tert-butyl carbamate under specific conditions. The reaction often requires the use of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of simpler bicyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. Its stability and reactivity make it a candidate for drug development and other therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its ability to undergo multiple types of reactions makes it versatile for different industrial applications.
Mechanism of Action
The mechanism by which tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The bicyclic structure provides stability, which is crucial for its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate and related bicyclic carbamates:
Key Observations
Ring Size and Rigidity: The bicyclo[3.3.1]nonane system in the target compound offers a larger, more rigid framework compared to bicyclo[3.1.1]heptane (Compound 9) or bicyclo[3.2.1]octane derivatives .
Functional Group Variations :
- The 9-oxo group in the target compound introduces a reactive ketone, absent in azabicyclo or trimethyl-substituted analogs. This ketone could participate in nucleophilic additions or serve as a hydrogen-bond acceptor .
- Azabicyclo derivatives (e.g., ) incorporate nitrogen atoms, enabling hydrogen bonding and salt formation, which improve aqueous solubility compared to oxygen-containing analogs.
Synthetic Efficiency: High yields (>95%) are observed for simpler bicyclo[3.1.1]heptane derivatives (Compound 9), likely due to lower steric hindrance and ring strain .
Physicochemical Properties :
- Solid-state stability is demonstrated by Compound 9 (melting point 84–86°C), whereas the hydrochloride salt of azabicyclo[3.2.1]octane derivatives highlights strategies to enhance solubility for pharmaceutical applications .
Research Findings and Data
- Structural Analysis : X-ray crystallography (using SHELX programs ) and NMR data (e.g., δ 1.45 ppm for tert-butyl protons in ) are critical for confirming stereochemistry in these compounds.
- Reactivity : The 9-oxo group in the target compound may undergo reduction or nucleophilic attack, whereas azabicyclo systems (e.g., ) can undergo alkylation or acylation at the nitrogen site.
- Biological Relevance : Azabicyclo derivatives are often explored for neurological targets (e.g., sigma receptors), while oxabicyclo systems (e.g., ) may serve as protease inhibitors due to their electron-deficient rings.
Biological Activity
Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and specific stereochemistry at the bicyclic structure. The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological membranes.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with various receptors (e.g., GPCRs) influencing signaling pathways related to inflammation and cell proliferation.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
| Antitumor | Inhibits tumor cell proliferation in vitro; potential for cancer therapy. |
| Anti-inflammatory | Reduces markers of inflammation in animal models. |
| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis in experimental models. |
1. Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of related compounds on human cancer cell lines. The results demonstrated that this compound significantly inhibited cell growth at micromolar concentrations, suggesting a potential role as a chemotherapeutic agent.
2. Antimicrobial Efficacy
In another investigation published in Phytotherapy Research, the compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated that it possessed considerable antibacterial activity, particularly against resistant strains.
3. Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The study showed that these compounds could reduce cell death and preserve mitochondrial function.
Q & A
Q. What computational methods predict the compound's interaction with biological targets?
- Answer : Molecular docking (AutoDock Vina) models binding poses, while molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over time. QSAR models correlate substituent effects (e.g., oxo vs. hydroxy) with IC50 values .
Data Analysis and Methodological Questions
Q. How should researchers interpret conflicting data on enzyme inhibition efficacy across studies?
- Answer : Discrepancies may stem from assay conditions (e.g., substrate concentration, pH). Standardize protocols (e.g., IC50 determination at fixed [ATP] for kinases) and validate with orthogonal assays (e.g., radiolabeled substrate uptake) .
Q. What analytical workflows validate the purity of synthetic intermediates?
- Answer : Combine HPLC-UV (≥95% purity threshold) with LC-MS to detect low-abundance impurities. For chiral intermediates, use chiral stationary phase columns (e.g., Chiralcel OD-H) .
Q. How can researchers address low yields in multi-step syntheses of bicyclic carbamates?
- Answer :
- Optimize stoichiometry : Reduce excess reagents to minimize byproducts.
- Catalysts : Employ organocatalysts (e.g., proline derivatives) for asymmetric induction.
- In-line monitoring : Use FTIR or ReactIR to track reaction progress and terminate at optimal conversion .
Comparative Structural Analysis
Q. How do structural analogs with azabicyclic cores (e.g., 3-azabicyclo[3.3.1]nonane) differ in reactivity?
- Answer : Azabicyclic derivatives exhibit increased nucleophilicity at the nitrogen, enabling reactions like alkylation or acylation. However, the absence of the oxo group reduces electrophilicity at the carbamate carbonyl. Comparative studies using Hammett σ constants quantify electronic effects .
Q. What role does the tert-butyl group play in protecting the carbamate during synthetic transformations?
- Answer : The tert-butyl group provides steric shielding, preventing nucleophilic attack on the carbamate carbonyl. It is selectively cleaved under acidic conditions (e.g., TFA/DCM) while leaving other functional groups intact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
